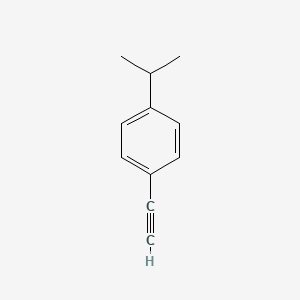

1-Ethynyl-4-isopropylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODCGGILXPHCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945832 | |

| Record name | 1-Ethynyl-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23152-99-0 | |

| Record name | 1-Ethynyl-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23152-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23152-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-isopropylbenzene

Introduction

1-Ethynyl-4-isopropylbenzene, also known as 4'-isopropylphenylacetylene, is an organic compound with the molecular formula C₁₁H₁₂.[1] Its structure consists of an isopropyl group and an ethynyl group attached to a benzene ring at the para position. This compound serves as a valuable building block in organic synthesis and as an intermediate in the preparation of more complex molecules, including pharmaceuticals and specialized organic materials.[] This guide provides a comprehensive overview of a common synthetic route to this compound and the standard analytical techniques used for its characterization.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes.[3][5][6] For the synthesis of this compound, a suitable starting material is a 4-isopropyl-substituted aryl halide, such as 1-iodo-4-isopropylbenzene, which is reacted with a protected or terminal alkyne.

A common approach involves the use of trimethylsilylacetylene (TMSA) as the alkyne source. The trimethylsilyl group acts as a protecting group that can be easily removed in a subsequent step to yield the terminal alkyne.

Reaction Scheme:

-

Step 1: Sonogashira Coupling 1-Iodo-4-isopropylbenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, Et₃N) to form trimethyl((4-isopropylphenyl)ethynyl)silane.

-

Step 2: Deprotection The trimethylsilyl group is removed from the product of the first step using a base, such as potassium hydroxide (KOH) or a fluoride source like tetrabutylammonium fluoride (TBAF), in a solvent like methanol or tetrahydrofuran (THF) to yield the final product, this compound.

Below is a detailed experimental protocol for this two-step synthesis.

Experimental Protocol: Synthesis via Sonogashira Coupling

Materials and Reagents:

-

1-Iodo-4-isopropylbenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Synthesis of Trimethyl((4-isopropylphenyl)ethynyl)silane

-

To a dry, argon-flushed Schlenk flask, add 1-iodo-4-isopropylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (2.0 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the crude trimethyl((4-isopropylphenyl)ethynyl)silane from the previous step in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a colorless to yellow liquid.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-isopropylbenzene, also known as 4-isopropylphenylacetylene, is an aromatic organic compound with significant applications in organic synthesis. Its structure, featuring a terminal alkyne group attached to an isopropyl-substituted benzene ring, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key reactions, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂ | [3] |

| Molecular Weight | 144.21 g/mol | [][3] |

| CAS Number | 23152-99-0 | [1][][3] |

| Appearance | Colorless to light yellow liquid | [1][] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 200 °C (at 760 mmHg); 81 °C (at 12 mmHg) | [1][4] |

| Density | 0.904 g/mL | [4] |

| Refractive Index | 1.530 | [4] |

| Solubility | Almost insoluble in water (0.012 g/L at 25 °C) | |

| Flash Point | 60 °C | [1] |

Safety and Handling

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Causes skin irritation | Wear protective gloves. |

| Causes serious eye irritation | Wear eye protection/face protection. |

| May be harmful if swallowed | Do not eat, drink or smoke when using this product. |

| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

Storage: Store in a refrigerated (0-10°C), dry, and well-ventilated place under an inert atmosphere. The compound is sensitive to air and heat.[1]

Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetylenic proton (a singlet), the aromatic protons (a set of doublets), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two acetylenic carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker band for the C≡C triple bond stretch (around 2100 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations from the isopropyl group, will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 144.21). Fragmentation patterns are likely to involve the loss of a methyl group from the isopropyl substituent.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the terminal alkyne group, making it a versatile substrate for various carbon-carbon bond-forming reactions. The two most prominent applications are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6] this compound can be coupled with a variety of aryl or vinyl halides to produce substituted alkynes, which are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.

Caption: Workflow for the Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a cornerstone of "click chemistry," the CuAAC reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8] This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it particularly suitable for applications in drug discovery, bioconjugation, and materials science.[7][8][9] this compound serves as the alkyne component in this powerful ligation reaction.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These can be adapted for specific substrates and scales.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

Objective: To synthesize a 1-(4-isopropylphenyl)-2-(aryl)acetylene derivative.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aryl halide (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq) sequentially at room temperature under an inert atmosphere.

-

Add triethylamine (7.0 eq) followed by this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

Add the organic azide (1.0 eq) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

-

Once the starting materials are consumed, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography or recrystallization.[7]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its terminal alkyne functionality allows for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in the development of novel pharmaceuticals and advanced materials. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and performing the described reactions.

References

- 1. rsc.org [rsc.org]

- 3. 1-Ethynyl-4-(1-methylethyl)benzene | C11H12 | CID 637501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. jenabioscience.com [jenabioscience.com]

Spectroscopic Profile of 1-Ethynyl-4-isopropylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alkyne, 1-Ethynyl-4-isopropylbenzene. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (also known as 4-isopropylphenylacetylene) is a disubstituted aromatic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol .[1] Its structure, featuring a terminal alkyne and an isopropyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures through reactions such as Sonogashira coupling. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of this compound in synthetic and analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.39 | d | 2H | 8.4 | Ar-H (ortho to ethynyl) |

| 7.18 | d | 2H | 8.4 | Ar-H (ortho to isopropyl) |

| 3.03 | s | 1H | - | Acetylenic H |

| 2.92 | sept | 1H | 6.9 | Isopropyl CH |

| 1.24 | d | 6H | 6.9 | Isopropyl CH₃ |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 149.9 | Ar-C (ipso, attached to isopropyl) |

| 132.5 | Ar-C (ortho to ethynyl) |

| 126.7 | Ar-C (ortho to isopropyl) |

| 119.5 | Ar-C (ipso, attached to ethynyl) |

| 83.7 | Acetylenic C (quaternary) |

| 77.2 | Acetylenic C-H |

| 34.2 | Isopropyl CH |

| 23.8 | Isopropyl CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, Sharp | ≡C-H stretch (alkyne) |

| 2965 | Strong | C-H stretch (isopropyl, asymmetric) |

| 2870 | Medium | C-H stretch (isopropyl, symmetric) |

| 2108 | Medium, Sharp | C≡C stretch (alkyne) |

| 1608, 1510 | Medium | C=C stretch (aromatic ring) |

| 830 | Strong | p-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 85 | [M-CH₃]⁺ |

| 115 | 30 | [M-C₂H₅]⁺ or [M-CHO]⁺ (rearrangement) |

| 103 | 15 | [M-C₃H₅]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-isopropylbenzene, a substituted aromatic alkyne. The document details its chemical identity, physical properties, a robust synthetic pathway with experimental protocols, and its application in the synthesis of advanced materials.

Chemical Identity and Synonyms

This compound is an organic compound characterized by a benzene ring substituted with an ethynyl group and an isopropyl group at the para position.

| Identifier | Value |

| CAS Number | 23152-99-0 |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-ethynyl-4-(1-methylethyl)benzene, 4'-Isopropylphenyl acetylene, 4-isopropylphenylacetylene |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Boiling Point | 200 °C (at 760 mmHg) | [1] |

| 81 °C (at 12 mmHg) | ||

| Density | 0.904 g/cm³ | [1] |

| Refractive Index | 1.530 | [1] |

| Flash Point | 60 °C |

Synthetic Pathway

The synthesis of this compound is commonly achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This method offers high yields and functional group tolerance. The starting materials are a 4-isopropyl-substituted aryl halide (e.g., 4-iodo-cumene) and a protected acetylene, such as ethynyltrimethylsilane (TMSA).

References

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Ethynyl-4-isopropylbenzene, with a specific focus on its melting and boiling points. The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications.

Chemical Identity

-

IUPAC Name: 1-ethynyl-4-(propan-2-yl)benzene

-

Synonyms: 4'-Isopropylphenyl acetylene, p-Ethynylcumene

-

CAS Number: 23152-99-0

-

Molecular Formula: C₁₁H₁₂

-

Molecular Weight: 144.21 g/mol

Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Physical State | Liquid (at 20°C) | |

| Boiling Point | 200 °C (at standard pressure) | [2] |

| 81 °C (at 12 mmHg) | ||

| 193.8 ± 19.0 °C (Predicted) | [1] | |

| Melting Point | Not available | |

| Density | 0.904 g/mL | [2] |

| Refractive Index | 1.530 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the cited literature. However, standard methodologies for determining these physical constants are well-established in organic chemistry.

General Protocol for Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a compound like this compound, the boiling point would typically be determined by distillation.

-

A sample of the compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is boiling.

-

For measurements at reduced pressure (e.g., 81 °C at 12 mmHg), a vacuum pump is connected to the distillation apparatus to lower the pressure inside.

General Protocol for Melting Point Determination:

-

A small, dry sample of the solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Visualization of Physical State Transitions

The following diagram illustrates the relationship between temperature and the physical state of this compound, based on its known boiling point.

Caption: State transitions of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Ethynyl-4-isopropylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-isopropylbenzene, also known as 4-isopropylphenylacetylene, is a terminal alkyne of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds and functional materials. Its utility in cross-coupling reactions, such as the Sonogashira coupling, necessitates a thorough understanding of its solubility characteristics in various organic solvents to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound, details experimental protocols for its determination, and illustrates a key synthetic application. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide extrapolates its expected solubility based on its structural features and general principles of organic chemistry.

Chemical Properties and Structure

-

IUPAC Name: 1-Ethynyl-4-(propan-2-yl)benzene

-

Synonyms: 4-Isopropylphenylacetylene, p-Ethynylcumene

-

CAS Number: 23152-99-0[1]

-

Molecular Formula: C₁₁H₁₂[1]

-

Molecular Weight: 144.21 g/mol [1]

-

Appearance: Colorless to yellow clear liquid

-

Boiling Point: 200 °C[2]

-

Density: Approximately 0.904 g/mL[2]

The structure of this compound consists of a benzene ring substituted with a terminal acetylene group and an isopropyl group at the para position. This substitution pattern renders the molecule largely non-polar. The aromatic ring and the isopropyl group contribute to its hydrophobic character, while the ethynyl group offers a site for various chemical transformations.

Expected Solubility Profile

Based on the chemical principle of "like dissolves like," this compound, as a non-polar aromatic hydrocarbon, is expected to exhibit good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water. One source confirms its near-insolubility in water with a value of 0.012 g/L at 25 °C. Substituted phenylacetylenes are generally known to be soluble in aromatic and chlorinated hydrocarbons[3]. The expected qualitative solubility in common organic solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Solvent | Polarity Index (P') | Expected Qualitative Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | 0.1, 2.4 | Soluble / Miscible | The non-polar nature of these solvents effectively solvates the non-polar aromatic ring and isopropyl group of the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | 5.1, 4.4, 3.1, 4.1, 4.0 | Soluble / Miscible | These solvents can solvate the non-polar portions of the molecule, and their moderate polarity can interact favorably with the polarizable π-system of the alkyne and aromatic ring. Polymers of substituted phenylacetylenes show good solubility in toluene and THF[4]. |

| Polar Protic | Ethanol, Methanol, Isopropanol | 5.2, 5.1, 3.9 | Sparingly Soluble to Soluble | While these solvents are polar, the presence of an alkyl chain allows for some interaction with the non-polar solute. Solubility is expected to decrease with increasing solvent polarity (Methanol > Ethanol > Isopropanol). |

| Highly Polar | Water | 10.2 | Insoluble | The significant difference in polarity between the non-polar solute and highly polar water results in very poor solubility. |

Polarity Index values are from various sources and serve as a relative measure of solvent polarity.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Calibrated micropipettes

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the undissolved solute to settle.

-

For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated micropipette.

-

Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification and Reporting:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of a Key Experimental Workflow

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a crucial step in the synthesis of many complex organic molecules and active pharmaceutical ingredients.

Caption: Workflow of a Sonogashira cross-coupling reaction.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound is scarce, its molecular structure allows for reliable qualitative predictions. It is expected to be readily soluble in common non-polar and polar aprotic organic solvents, a critical consideration for its use in organic synthesis. The provided experimental protocol offers a robust framework for researchers to determine specific solubility values as needed for their applications. The utility of this compound as a synthetic building block, particularly in powerful C-C bond-forming reactions like the Sonogashira coupling, underscores the importance of understanding its fundamental chemical properties for the advancement of drug discovery and materials science.

References

commercial availability and purity of 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1-Ethynyl-4-isopropylbenzene, a key building block in organic synthesis and pharmaceutical research.

Commercial Availability

This compound, also known as 4-isopropylphenylacetylene, is readily available from several chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both research and development as well as larger-scale manufacturing needs.

Key suppliers for this chemical include TCI (Shanghai) Development Co., Ltd., BOC Sciences, and ChemScene. When sourcing this material, it is crucial to reference its CAS number, which can be either 23152-99-0 or 132464-91-6, to ensure the correct product is being procured.

The following table summarizes the availability and typical purity of this compound from various suppliers.

| Supplier | CAS Number | Purity Specification | Analytical Method | Synonyms |

| TCI | 23152-99-0 | >98.0% | GC | 4'-Isopropylphenyl Acetylene, 1-Ethynyl-4-(propan-2-yl)benzene[1] |

| BOC Sciences | 132464-91-6 | 95% | Not Specified | 1-ethynyl-4-(2-methylpropyl)benzene, (4-(2-METHYLPROPYL)PHENYL)ACETYLENE, 4'-Isobutyl phenylacetylene[] |

| ChemScene | 23152-99-0 | Not Specified | Not Specified | Benzene, 1-ethynyl-4-(1-methylethyl)-[3] |

Purity and Quality Control

The purity of this compound is a critical parameter for its application in sensitive downstream processes, particularly in drug development where impurities can have significant impacts on reaction outcomes and product safety. The most commonly cited method for purity analysis of this compound is Gas Chromatography (GC).[1]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

The following provides a general methodology for determining the purity of this compound using Gas Chromatography. Researchers should optimize the specific parameters based on the instrumentation available in their laboratory.

Objective: To determine the percentage purity of a given sample of this compound.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., dichloromethane or hexane)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

-

Carrier gas (e.g., helium or nitrogen)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be 1 mg/mL.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

-

Set the injector and detector temperatures. The injector temperature should be high enough to ensure rapid volatilization of the sample, and the detector temperature should be higher than the final oven temperature.

-

Set the carrier gas flow rate to the optimal level for the chosen column.

-

-

Injection: Inject a small, fixed volume of the prepared sample solution into the GC.

-

Data Acquisition: Record the chromatogram. The peak corresponding to this compound should be the major peak.

-

Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the percentage purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development purposes.

Caption: Procurement and Quality Control Workflow for this compound.

References

Theoretical Studies on the Electronic Structure of 1-Ethynyl-4-isopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the theoretical investigation of the electronic structure of 1-Ethynyl-4-isopropylbenzene. While specific experimental and computational data for this molecule are not publicly available in the cited literature, this guide outlines the established quantum chemical methodologies that are employed for such analyses. It details the standard computational protocols, the nature of the data that would be generated, and the experimental techniques used for validation. This whitepaper is intended to serve as a foundational resource for researchers initiating theoretical studies on this compound and similar aromatic compounds.

Introduction

This compound is an organic molecule with the chemical formula C11H12[1]. It features a benzene ring substituted with an ethynyl group and an isopropyl group at the para position. Understanding the electronic structure of such molecules is crucial for predicting their reactivity, stability, and potential applications in fields like materials science and drug development[2][3]. Theoretical studies, primarily using Density Functional Theory (DFT), provide deep insights into molecular properties such as electronic distribution, frontier molecular orbitals, and spectroscopic characteristics[2][4][5]. This guide outlines the framework for a comprehensive theoretical analysis of this compound.

Theoretical Methodology

The primary computational approach for elucidating the electronic structure of organic molecules is Density Functional Theory (DFT)[2][6]. This method offers a good balance between accuracy and computational cost for systems of this size[7].

Geometry Optimization

The first step in any theoretical study is to determine the ground state geometry of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used and reliable method for this purpose is the B3LYP functional combined with a 6-311+G(d,p) basis set[2][4].

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure on the potential energy surface. These calculations also provide theoretical vibrational spectra (FTIR and Raman), which can be compared with experimental data[5].

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability[8].

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic)[2].

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution[9].

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions within the molecule[9].

Data Presentation

The quantitative results from the theoretical calculations would be summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Placeholder Data)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C(ethynyl)≡C(ethynyl) | Value |

| C(ring)-C(ethynyl) | Value | |

| C(ring)-C(isopropyl) | Value | |

| C-H (ethynyl) | Value | |

| Bond Angles | C-C≡C | Value |

| C(ring)-C(ring)-C(isopropyl) | Value | |

| Dihedral Angles | H-C≡C-C(ring) | Value |

Table 2: Frontier Molecular Orbital Properties (Placeholder Data)

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Table 3: Mulliken Atomic Charges (Placeholder Data)

| Atom | Charge (e) |

| C1 (ring) | Value |

| C (ethynyl) | Value |

| C (isopropyl) | Value |

| H (ethynyl) | Value |

Experimental Protocols

To validate the theoretical findings, the following experimental techniques would be employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The synthesized compound's FTIR spectrum would be recorded in the 4000-400 cm⁻¹ range. The experimental vibrational frequencies would then be compared with the scaled theoretical frequencies obtained from the DFT calculations[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded, typically in a solvent like DMSO-d₆. The chemical shifts would be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method[4][5].

-

UV-Visible Spectroscopy: The electronic absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to determine the electronic transitions. These transitions would be compared with those predicted by Time-Dependent DFT (TD-DFT) calculations[2].

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Correlation between theoretical calculations and experimental validation.

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).

Conclusion

A theoretical study of this compound, following the methodologies outlined in this guide, would provide significant insights into its electronic structure, stability, and reactivity. The correlation of computational data with experimental results would ensure the validity of the theoretical model. This comprehensive analysis is a fundamental step in evaluating the potential of this molecule for applications in medicinal chemistry and materials science, providing a robust foundation for future research and development.

References

- 1. 1-Ethynyl-4-(1-methylethyl)benzene | C11H12 | CID 637501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethynyl-4-isopropylbenzene (also known as 4-isopropylphenylacetylene). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for experimental and manufacturing purposes.

Chemical Properties and Inherent Stability

This compound is an aromatic alkyne, a class of compounds known for their reactivity, particularly at the terminal triple bond. The aromatic ring provides a degree of stability, but the ethynyl group is susceptible to various reactions that can lead to degradation, including oxidation, polymerization, and hydration. Internal alkynes are generally more stable than terminal alkynes due to hyperconjugation.

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, specific storage conditions are crucial. While quantitative stability data for this specific compound under various conditions is not extensively published, general best practices for aryl alkynes and information from suppliers provide a strong basis for the following recommendations.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (weeks): 2-8°C[1]. Long-term (months to years): -20°C. | Reduces the rate of potential degradation reactions, such as polymerization and oxidation. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen). | Minimizes contact with oxygen, thereby preventing oxidative degradation. |

| Light | Amber glass vials or other light-protecting containers. | Protects the compound from photolytic degradation, which can be initiated by UV light. |

| Container | Tightly sealed glass containers. | Prevents exposure to moisture and atmospheric contaminants. Glass is generally non-reactive with organic compounds. |

| Purity | Use of high-purity material and avoidance of contaminants. | Impurities can catalyze degradation reactions. |

Potential Degradation Pathways

The primary modes of degradation for terminal alkynes like this compound are oxidation and polymerization. Understanding these pathways is essential for developing appropriate handling and analytical methods.

-

Oxidative Degradation: In the presence of oxygen, the terminal alkyne can undergo oxidative coupling (Glaser coupling), leading to the formation of diynes. Further oxidation can lead to cleavage of the triple bond, forming carboxylic acids.

-

Polymerization: Terminal alkynes can polymerize, especially in the presence of heat, light, or catalytic impurities. This can result in the formation of a mixture of oligomers and polymers.

-

Hydration: In the presence of acid and water, the triple bond can be hydrated to form a ketone (Markovnikov addition).

Below is a diagram illustrating a potential degradation pathway for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and determine the rate of degradation.

General Protocol for a Forced Degradation Study

Forced degradation studies are a key component in the development of pharmaceuticals, helping to establish degradation pathways and validate stability-indicating analytical methods.[2][3][4]

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours) for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.

-

Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products.

Analytical Methods for Monitoring Degradation

Several analytical techniques are suitable for monitoring the degradation of this compound.[1][5]

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reverse-phase method with UV detection is typically effective for separating the parent compound from its degradation products.

-

Gas Chromatography (GC): GC can be used for volatile compounds and may be suitable for analyzing this compound and some of its degradants.

-

Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can be used to identify structural changes in the molecule upon degradation.

Logical Workflow for Handling and Storage

The following diagram outlines a decision-making process for the proper handling and storage of this compound.

Caption: Decision workflow for handling and storing this compound.

Summary and Conclusions

The stability of this compound is critical for its effective use in research and development. Adherence to proper storage conditions—low temperature, inert atmosphere, and protection from light—is paramount to prevent degradation. While specific quantitative stability data is limited, the known reactivity of aryl alkynes suggests that oxidation and polymerization are the primary degradation pathways. Forced degradation studies are a valuable tool for understanding the stability of this compound in more detail and for developing robust analytical methods. By following the guidelines presented in this technical guide, researchers can ensure the quality and reliability of this compound in their work.

References

- 1. ijmr.net.in [ijmr.net.in]

- 2. longdom.org [longdom.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS provided by the supplier and adhere to all institutional and regulatory safety guidelines before handling this chemical.

Introduction

1-Ethynyl-4-isopropylbenzene (also known as 4'-Isopropylphenyl acetylene or 1-Ethynyl-4-(propan-2-yl)benzene) is an aromatic compound with the molecular formula C₁₁H₁₂.[1] Its structure, featuring a terminal alkyne and an isopropyl group on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Understanding its potential hazards and implementing rigorous safety precautions are paramount for ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction.[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[2] |

| Carcinogenicity | 1B | H350: May cause cancer.[2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Data compiled from multiple sources indicating varying classifications provided by suppliers. The most conservative (highest hazard) classifications are included.

Signal Word: Danger [2]

Hazard Pictograms:

(Note: This is a representative image; pictograms on supplier labels may vary but will include flame, health hazard, and irritant symbols).

Quantitative Data on Hazards

Quantitative toxicological and physical hazard data for this compound are not extensively published. However, data for analogous compounds and related substances like Cumene (Isopropylbenzene) provide valuable context.

| Parameter | Value | Reference / Analogy |

| Physical Hazards | ||

| Flash Point | 71.1 °C (160.0 °F) - closed cup | For analogous compound 1-Ethyl-4-ethynylbenzene.[3] |

| Toxicological Data | ||

| Acute Toxicity | No specific LD50/LC50 data available. Classified as "Harmful if swallowed".[1] | Based on GHS classification. |

| Environmental Hazards | ||

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[2] | Based on GHS classification. |

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound are proprietary, the hazard classifications are determined using standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

-

Flammability (Flash Point): Determined using methods like the Pensky-Martens Closed Cup Tester (e.g., OECD TG 117).

-

Acute Oral Toxicity: Assessed via studies like OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

-

Skin and Eye Irritation: Evaluated using in vitro methods like OECD TG 439 (In Vitro Skin Irritation) and OECD TG 492 (Reconstructed human Cornea-like Epithelium test method).

-

Carcinogenicity: Inferred from data on structural analogues like Cumene, which is classified as Group 2B (possibly carcinogenic to humans) by IARC.[4]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide PPE selection.[5] The following provides a general framework:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |

| Skin Protection | ||

| - Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.[6] | Prevents skin irritation and potential absorption. |

| - Body Protection | A flame-retardant lab coat or chemical-resistant apron over personal clothing.[7] | Protects against splashes and spills. |

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is required.[2] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] | Mitigates the risk of respiratory tract irritation from vapors. |

dot graph PPE_Workflow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for PPE Selection and Use."

Storage Requirements

-

Ventilation: Store in a cool, dry, well-ventilated place.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] Ground and bond containers and receiving equipment to prevent static discharge.

-

Container: Keep the container tightly closed. Storing under an inert gas is also recommended.[2]

-

Incompatibilities: Store away from strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation or a rash occurs, seek medical advice.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] If swallowed, the substance may be fatal if it enters the airways.[2] |

dot graph First_Aid_Decision_Tree { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: "First Aid Response for Exposure."

Spill and Disposal Considerations

Spill Response

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2]

-

Containment: Prevent the spill from entering drains.[2]

-

Absorption: Use a non-combustible, inert absorbent material (e.g., sand, vermiculite) to collect the spill.

-

Collection: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

Waste Disposal

Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This must be done via a licensed hazardous waste disposal company.[10] Do not dispose of down the drain or into the environment.

Conclusion

This compound is a versatile chemical intermediate that requires careful and informed handling. Its profile as a flammable, irritant, and potentially carcinogenic substance necessitates the stringent use of engineering controls, appropriate PPE, and strict adherence to established safety protocols. By understanding these hazards and implementing the precautions outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

- 1. 1-Ethynyl-4-(1-methylethyl)benzene | C11H12 | CID 637501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-乙基苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling Reaction Using 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 1-Ethynyl-4-isopropylbenzene, a readily available terminal alkyne. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development, to facilitate the synthesis of novel molecular entities.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : The cycle is initiated by the oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) complex.

-

Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation : The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Illustrative Reaction Scheme

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various aryl halides. The data is compiled from typical Sonogashira reaction protocols and serves as a guideline for reaction optimization.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 3 | ~95 | [2] |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 12 | ~85 | [1] |

| 1-Iodonaphthalene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 | [3] |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Dioxane | 90 | 6 | ~92 | [4] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (5.0 mL)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Septa and needles

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Add anhydrous THF (10 mL) and triethylamine (5.0 mL) via syringe.

-

Add this compound (1.1 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. This powerful ligation reaction enables the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. The triazole core is metabolically stable and can act as a key pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

1-Ethynyl-4-isopropylbenzene is an attractive alkyne building block for CuAAC reactions. The para-isopropyl group is an electron-donating moiety that can influence the electronic properties and lipophilicity of the resulting triazole products. This can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide detailed protocols for the CuAAC reaction of this compound with various azides and highlight the potential applications of the synthesized triazoles in drug discovery.

Applications in Drug Discovery

The 1,2,3-triazole moiety is a prominent feature in a number of biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The introduction of a 1,4-disubstituted 1,2,3-triazole scaffold derived from this compound can lead to novel compounds with potential therapeutic applications.

-

Antimicrobial Agents: Triazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][4][5] The unique structural features of triazoles allow them to interact with various microbial targets. The synthesis of novel triazoles from this compound offers a promising avenue for the development of new antimicrobial agents to combat drug-resistant pathogens.[6]

-

Anticancer Agents: The triazole nucleus is present in several anticancer drugs.[1][7] Triazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation. The CuAAC reaction with this compound can be employed to generate libraries of novel triazoles for screening as potential anticancer agents.

-

Enzyme Inhibitors: The rigid and polar nature of the triazole ring makes it an effective scaffold for the design of enzyme inhibitors. By strategically functionalizing the triazole core, it is possible to achieve high-affinity binding to the active sites of various enzymes implicated in disease.

Experimental Protocols

The following protocols describe the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound as the alkyne component. These protocols can be adapted for a range of azides.

Protocol 1: In Situ Generation of Copper(I) Catalyst

This protocol utilizes the in situ reduction of copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst. This is a widely used and convenient method for performing CuAAC reactions.

Materials:

-

This compound

-

Azide of choice (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., 1:1 mixture of tert-butanol and water, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.) in the chosen solvent (e.g., 10 mL of a 1:1 t-BuOH/H₂O mixture).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL of water).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq. in 1 mL of water).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Using a Copper(I) Source Directly

This protocol employs a stable Cu(I) salt, such as copper(I) iodide, as the catalyst, eliminating the need for a reducing agent.

Materials:

-

This compound

-

Azide of choice

-

Copper(I) iodide (CuI)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional, but can accelerate the reaction)

-

Anhydrous and degassed solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 0.05 eq.).

-

Add the anhydrous and degassed solvent (10 mL).

-

Add this compound (1.0 mmol, 1.0 eq.), the desired azide (1.0 mmol, 1.0 eq.), and DIPEA (0.1 mmol, 0.1 eq.).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the CuAAC reaction of this compound with various azides under different catalytic conditions. Yields are for the isolated, purified product.

Table 1: CuAAC of this compound with Benzyl Azide

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 2 | 95 |

| 2 | CuI / DIPEA | THF | 25 | 4 | 92 |

| 3 | Cu/C (heterogeneous) | Dichloromethane | 110 (flow) | 0.03 | 96 |

Table 2: CuAAC of this compound with Various Azides

| Entry | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 2 | 95 |

| 2 | Phenyl Azide | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 3 | 93 |

| 3 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O / NaAsc | THF/H₂O | 4 | 90 |

| 4 | 1-Azido-4-methoxybenzene | CuI | THF | 3 | 96 |

| 5 | (Azidomethyl)benzene | CuI | THF | 2.5 | 94 |

Note: Reaction conditions and yields are representative and may vary depending on the specific azide, purity of reagents, and reaction scale.

Mandatory Visualizations

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a CuAAC reaction.

Caption: Logical workflow from synthesis to drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

Application Notes and Protocol for the Sonogashira Coupling of Aryl Halides with 1-Ethynyl-4-isopropylbenzene

Introduction